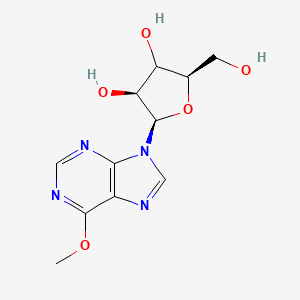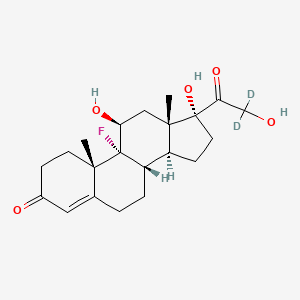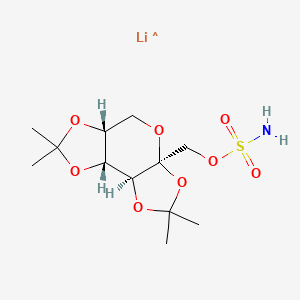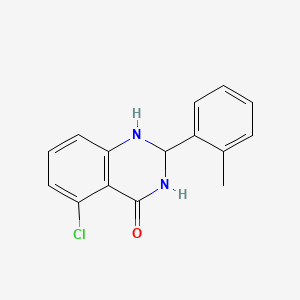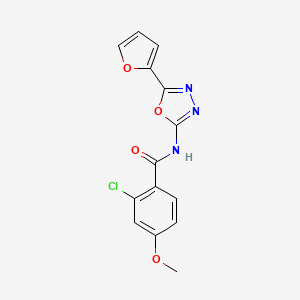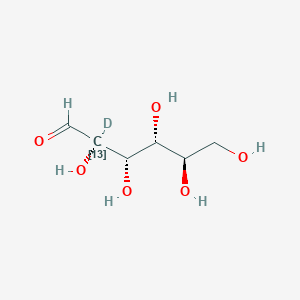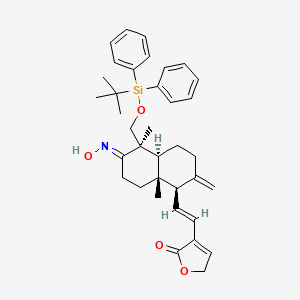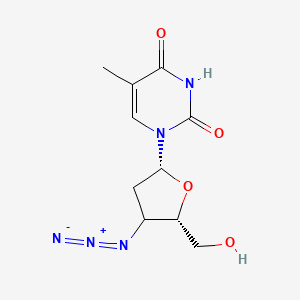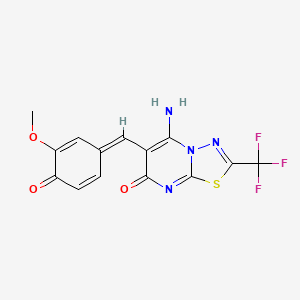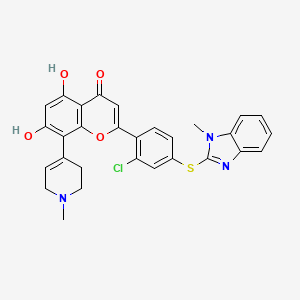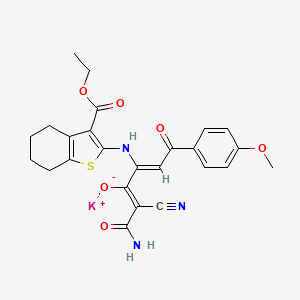
Anticancer agent 105
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anticancer agent 105 is a thienopyrimidine scaffold-based compound known for its selective toxicity towards melanoma cells. It induces apoptosis and significantly inhibits metastatic nodules, including in a pulmonary metastatic melanoma mouse model . This compound has shown promising safety and anticancer properties, making it a valuable candidate for further research and development in cancer treatment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 105 involves multiple steps, starting with the preparation of the thienopyrimidine scaffold. The synthetic route typically includes the following steps:
Formation of the Thienopyrimidine Core: This involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrimidine core.
Functionalization: The core structure is then functionalized with various substituents to enhance its anticancer properties. This step may involve reactions such as alkylation, acylation, or halogenation.
Purification: The final compound is purified using techniques like recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound can be achieved using continuous flow synthesis, which offers several advantages over traditional batch processes. Continuous flow synthesis provides better heat and mass transfer, improved process control, and enhanced safety. This method allows for the efficient production of the compound on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions
Anticancer agent 105 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the thienopyrimidine scaffold.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different substituents to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives can exhibit different biological activities and are valuable for structure-activity relationship studies.
Wissenschaftliche Forschungsanwendungen
Anticancer agent 105 has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of novel anticancer agents and for studying the structure-activity relationships of thienopyrimidine derivatives.
Biology: It is employed in biological assays to evaluate its cytotoxicity and selectivity towards cancer cells.
Medicine: this compound is investigated for its potential use in cancer therapy, particularly for treating melanoma and other types of cancer.
Industry: The compound is used in the development of new anticancer drugs and formulations for clinical trials
Wirkmechanismus
Anticancer agent 105 exerts its effects by inducing apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell survival and proliferation. It inhibits key enzymes and signaling pathways, leading to the activation of apoptotic pathways and subsequent cell death. The exact molecular targets and pathways involved include the inhibition of proteins essential for cancer cell growth and metastasis .
Vergleich Mit ähnlichen Verbindungen
Anticancer agent 105 can be compared with other similar compounds, such as:
Pyrazoline Hybrids: These compounds also exhibit potent anticancer activities and have been studied extensively for their cytotoxic effects.
Piperazine Heterocycles: Piperazine-containing compounds are known for their anticancer properties and have been used in various cancer treatments.
Pyrimidine Derivatives: Pyrimidine-based compounds are widely used in anticancer research due to their ability to inhibit cancer cell proliferation.
Compared to these compounds, this compound is unique due to its thienopyrimidine scaffold, which provides selective toxicity towards melanoma cells and demonstrates good safety profiles in preclinical studies.
Eigenschaften
Molekularformel |
C25H24KN3O6S |
|---|---|
Molekulargewicht |
533.6 g/mol |
IUPAC-Name |
potassium;(2Z,4Z)-1-amino-2-cyano-4-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-6-(4-methoxyphenyl)-1,6-dioxohexa-2,4-dien-3-olate |
InChI |
InChI=1S/C25H25N3O6S.K/c1-3-34-25(32)21-16-6-4-5-7-20(16)35-24(21)28-18(22(30)17(13-26)23(27)31)12-19(29)14-8-10-15(33-2)11-9-14;/h8-12,28,30H,3-7H2,1-2H3,(H2,27,31);/q;+1/p-1/b18-12-,22-17-; |
InChI-Schlüssel |
YNTQHSIVXOWQKC-GGQHYGGTSA-M |
Isomerische SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N/C(=C\C(=O)C3=CC=C(C=C3)OC)/C(=C(\C#N)/C(=O)N)/[O-].[K+] |
Kanonische SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=CC(=O)C3=CC=C(C=C3)OC)C(=C(C#N)C(=O)N)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


